Isobutyl anthranilate

Descripción general

Descripción

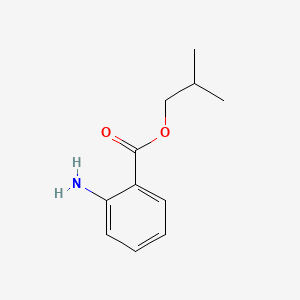

Isobutyl anthranilate is an organic compound belonging to the class of anthranilate esters. It is known for its pleasant, fruity aroma and is widely used in the fragrance and flavor industries. The compound is characterized by its chemical formula C11H15NO2 and is often found in various essential oils and synthetic fragrances.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isobutyl anthranilate can be synthesized through several methods. One common approach involves the esterification of anthranilic acid with isobutanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Isobutyl anthranilate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: this compound can be converted into isobutyl anthranilic acid.

Reduction: The reduction process can yield isobutyl aniline.

Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Applications in Flavor and Fragrance

Flavoring Agent : IBA is widely used as a flavoring agent due to its fruity aroma, making it suitable for food products and beverages. It is recognized for imparting a grape-like flavor, which enhances the sensory profile of various consumables .

Fragrance Component : In the fragrance industry, IBA is valued for its pleasant scent. It is often incorporated into perfumes and scented products, contributing to the overall olfactory experience. Its stability and low toxicity make it a preferred choice among fragrance formulators .

Biomedical Research Applications

Recent studies have explored the potential of IBA in biomedical applications, particularly concerning its effects on bacterial behavior.

Modulation of Biofilm Formation

A notable study demonstrated that anthranilate compounds, including IBA, can modulate biofilm formation in Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance. The presence of anthranilate was found to decrease biofilm formation and increase antibiotic susceptibility in this bacterium. This suggests that IBA could serve as an adjuvant in antibiotic therapies, potentially enhancing treatment efficacy against resistant strains .

Antibiofilm Activity

Further research indicated that anthranilate derivatives exhibit antibiofilm properties by disrupting the structural integrity of biofilms formed by Pseudomonas aeruginosa. This finding positions IBA as a promising candidate for developing new strategies to combat biofilm-associated infections .

Data Summary Table

| Application Area | Details |

|---|---|

| Flavoring Agent | Used for grape-like flavor enhancement in food and beverages |

| Fragrance Component | Incorporated into perfumes for its fruity scent |

| Antimicrobial Research | Modulates biofilm formation and increases antibiotic susceptibility in Pseudomonas aeruginosa |

| Safety Profile | Non-mutagenic with established NOAEL at 244 mg/kg/day |

Case Studies

- Antibiofilm Efficacy Study : A study published in the Applied and Environmental Microbiology journal highlighted how exogenous addition of anthranilate increased susceptibility to antibiotics in Pseudomonas aeruginosa, suggesting potential therapeutic uses in treating infections where biofilms are a concern .

- Flavor Enhancement Research : Various studies have documented the effectiveness of IBA as a flavor enhancer in commercial food products, demonstrating consumer preference for products containing this compound due to its appealing taste profile .

Mecanismo De Acción

The mechanism of action of isobutyl anthranilate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, its antimicrobial properties could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparación Con Compuestos Similares

Methyl anthranilate: Known for its grape-like aroma, it is used in similar applications but has a different ester group.

Ethyl anthranilate: Another ester with a fruity scent, commonly used in flavorings and fragrances.

Butyl anthranilate: Similar in structure but with a different alkyl group, used in various industrial applications.

Uniqueness of Isobutyl Anthranilate: this compound stands out due to its unique combination of aroma and chemical properties, making it particularly valuable in the fragrance industry. Its specific ester group imparts distinct olfactory characteristics that are highly sought after in perfumery and flavoring.

Actividad Biológica

Isobutyl anthranilate (IBA), a derivative of anthranilic acid, is a compound with notable biological activities that have garnered attention in various fields, including pharmacology and microbiology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Chemical Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.25 g/mol

- Boiling Point : 156 °C

- Density : 1.058 g/cm³ at 20 °C

These properties indicate that IBA is a stable compound with a moderate boiling point, making it suitable for various applications in both laboratory and industrial settings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. The presence of IBA was shown to increase the susceptibility of these bacteria to antibiotics, suggesting its potential as an adjuvant in antibiotic therapies .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 100 µg/mL |

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

Antioxidant Activity

Research has demonstrated that IBA possesses antioxidant properties. It was evaluated using DPPH and ABTS assays, showing radical scavenging activities comparable to known antioxidants like vitamin C. This suggests that IBA can be beneficial in reducing oxidative stress in biological systems .

Anticancer Potential

Preliminary studies indicate that IBA may have anticancer effects. Compounds derived from anthranilic acid have been investigated for their ability to inhibit cancer cell proliferation. The mechanisms involve modulation of signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Signal Modulation : IBA acts as a signaling molecule in microbial communities, influencing biofilm formation and virulence factors in pathogenic bacteria like Pseudomonas aeruginosa. The compound's concentration peaks can trigger physiological changes in surrounding cells, enhancing their antibiotic susceptibility .

- Enzymatic Interactions : It is involved in the enzymatic pathways of fungi and bacteria, where it may serve as a substrate for various biosynthetic processes. Studies on fungal nonribosomal peptide synthetases (NRPS) have shown that anthranilate derivatives are incorporated into complex natural products .

Case Studies

-

Biofilm Formation in Pseudomonas aeruginosa :

A study demonstrated that the addition of IBA significantly reduced biofilm formation in Pseudomonas aeruginosa, indicating its potential use in managing chronic infections associated with biofilms . -

Antioxidant Efficacy :

In vitro assays revealed that IBA exhibited up to 92% radical scavenging activity, positioning it as a promising candidate for further development as a natural antioxidant agent .

Safety and Toxicity

Toxicological assessments have indicated that this compound does not present significant genotoxic risks. Studies conducted using the Ames test showed no mutagenic effects across various bacterial strains at high concentrations (up to 5000 mg/plate) . Additionally, no adverse effects were reported in animal studies at doses up to 244 mg/kg/day, suggesting a favorable safety profile for potential therapeutic use .

Propiedades

IUPAC Name |

2-methylpropyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCLJQFCMRCPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025460 | |

| Record name | Isobutyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl anthranilate is a brown liquid. Insoluble in water. (NTP, 1992), Colourless to pale yellow liquid; Faint orange blossom-like aroma | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

313 to 315 °F at 13.5 mmHg (NTP, 1992), 118.00 to 122.00 °C. @ 3.00 mm Hg | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpropyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.057-1.063 | |

| Record name | Isobutyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-77-3 | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VU4JGT90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.